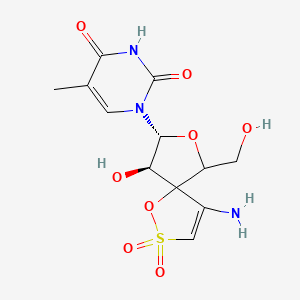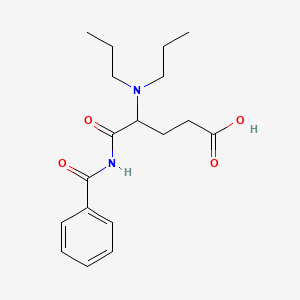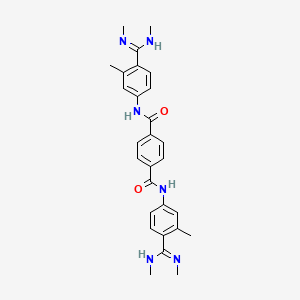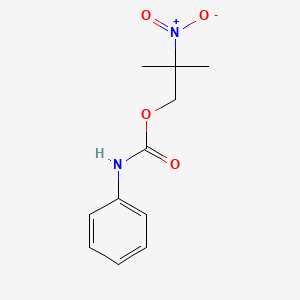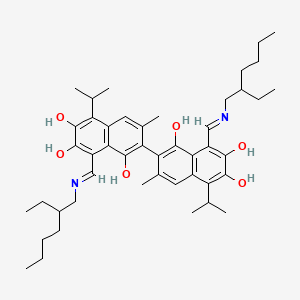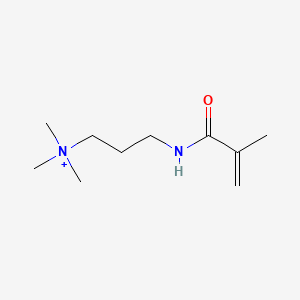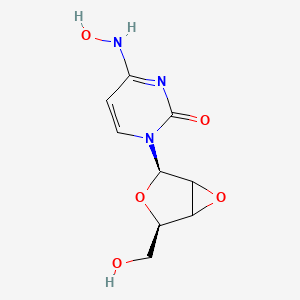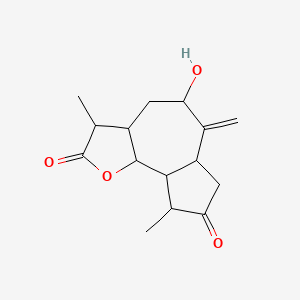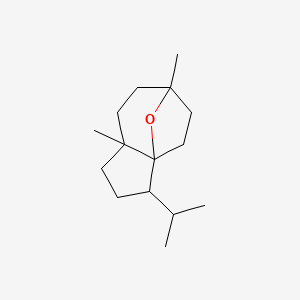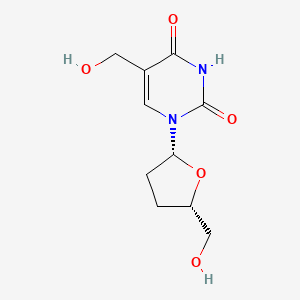
2',3'-Dideoxy-5-hydroxymethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-5-hydroxymethyluridine is a nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which is replaced by a hydroxymethyl group at the 5’ position. This structural modification imparts unique properties to the compound, making it a valuable tool in antiviral research, particularly in the development of treatments for HIV.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-hydroxymethyluridine typically begins with 5-methyluridine or uridine as starting materials. One common synthetic route involves the dehydrogenation and deoxygenation of these starting materials to introduce the 2’,3’-dideoxy functionality. The reaction conditions often include the use of strong bases and elevated temperatures to facilitate these transformations .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-hydroxymethyluridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2’,3’-Dideoxy-5-hydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include various substituted analogues of 2’,3’-Dideoxy-5-hydroxymethyluridine, which are often evaluated for their antiviral properties. These analogues can exhibit different levels of activity and toxicity, making them valuable for structure-activity relationship studies .
科学研究应用
2’,3’-Dideoxy-5-hydroxymethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: It has shown promise as an antiviral agent, particularly against HIV, by inhibiting the reverse transcriptase enzyme.
作用机制
The primary mechanism of action of 2’,3’-Dideoxy-5-hydroxymethyluridine involves the inhibition of viral reverse transcriptase. By incorporating into the viral DNA, the compound terminates the elongation process, preventing the virus from replicating. This action is facilitated by the structural similarity of the compound to natural nucleosides, allowing it to be recognized and incorporated by the viral enzyme .
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the hydroxymethyl group at the 5’ position.
2’,3’-Dideoxy-3’-fluorothymidine: Contains a fluorine atom at the 3’ position.
3’-Azido-2’,3’-dideoxyuridine: Features an azido group at the 3’ position.
Uniqueness
2’,3’-Dideoxy-5-hydroxymethyluridine is unique due to the presence of the hydroxymethyl group at the 5’ position, which enhances its antiviral activity and reduces toxicity compared to other nucleoside analogues. This structural feature allows for better interaction with the viral reverse transcriptase enzyme, making it a potent inhibitor .
属性
CAS 编号 |
132820-97-4 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-6-3-12(10(16)11-9(6)15)8-2-1-7(5-14)17-8/h3,7-8,13-14H,1-2,4-5H2,(H,11,15,16)/t7-,8+/m0/s1 |
InChI 键 |
VHXARUOSXFGXBA-JGVFFNPUSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CO |
规范 SMILES |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


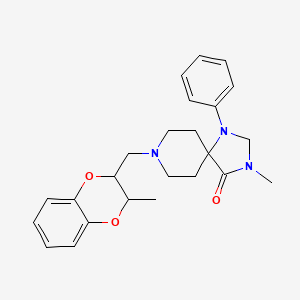
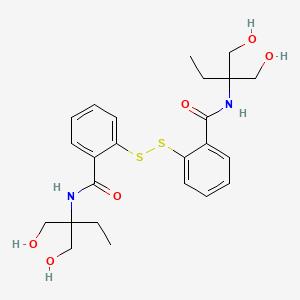
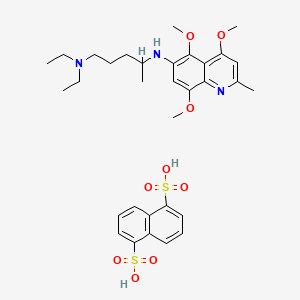
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
